molecular formula C10H13NO4 B2373249 Methyl (4-amino-2-methoxyphenoxy)acetate CAS No. 924843-60-7

Methyl (4-amino-2-methoxyphenoxy)acetate

Cat. No.: B2373249
CAS No.: 924843-60-7
M. Wt: 211.217
InChI Key: QHVRXLDGTOQXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-amino-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H13NO4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group, a methoxy group, and a phenoxyacetate moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-amino-2-methoxyphenoxy)acetate typically involves the reaction of 4-amino-2-methoxyphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-amino-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenoxyacetates .

Scientific Research Applications

Methyl (4-amino-2-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-amino-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenoxyacetate moieties contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methoxyphenoxy)acetate
  • Methyl (4-nitro-2-methoxyphenoxy)acetate
  • Methyl (4-chloro-2-methoxyphenoxy)acetate

Uniqueness

Methyl (4-amino-2-methoxyphenoxy)acetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl (4-amino-2-methoxyphenoxy)acetate, a compound with the molecular formula C11_{11}H15_{15}N1_{1}O4_{4}, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound features an amino group that can form hydrogen bonds, a methoxy group that enhances lipophilicity, and a phenoxyacetate moiety that contributes to its overall reactivity. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by binding to DNA templates, thereby preventing DNA synthesis and blocking transcription and replication processes .

2. Anticancer Properties

Studies have highlighted the compound's cytotoxic effects against cancer cell lines, including U937 (human myeloid leukemia) cells. The compound demonstrated effective inhibition of cell proliferation without causing cytotoxicity in non-cancerous cells, suggesting a targeted action mechanism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The amino group plays a critical role in forming these interactions, while the methoxy and phenoxyacetate groups enhance binding affinity to target sites within cells.

Study 1: Antimicrobial Evaluation

In an experimental setup, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
E. coli20
S. aureus15
P. aeruginosa30

Study 2: Anticancer Activity

In vitro studies assessed the compound's effect on U937 cells, revealing an IC50_{50} value of approximately 25 µM after 48 hours of exposure. This suggests a potent anticancer activity while maintaining low toxicity towards normal cells.

Cell LineIC50_{50} (µM)
U93725
Normal Fibroblasts>100

Properties

IUPAC Name

methyl 2-(4-amino-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVRXLDGTOQXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.